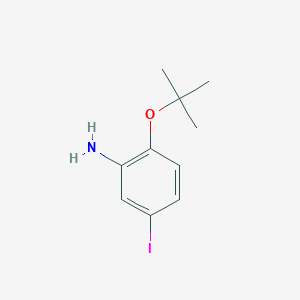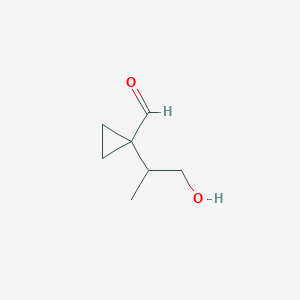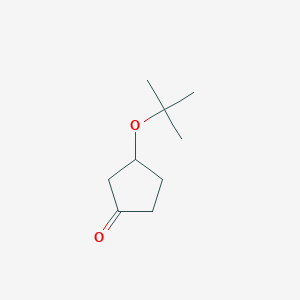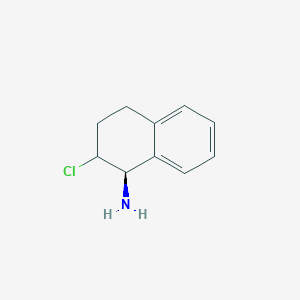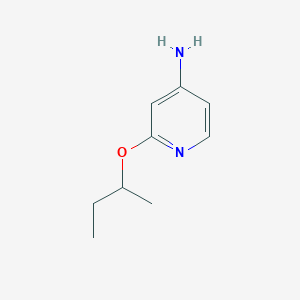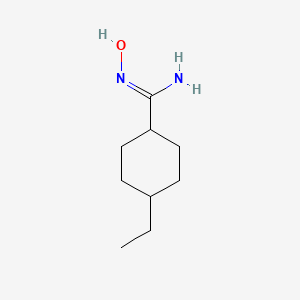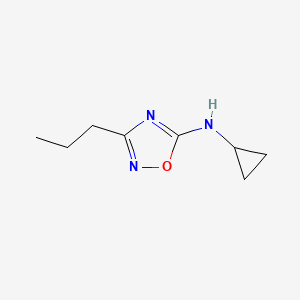![molecular formula C5H5NO2S2 B13304618 2H,3H-1Lambda6-thieno[3,2-d][1,2]thiazole-1,1-dione](/img/structure/B13304618.png)
2H,3H-1Lambda6-thieno[3,2-d][1,2]thiazole-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H,3H-1Lambda6-thieno[3,2-d][1,2]thiazole-1,1-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-1Lambda6-thieno[3,2-d][1,2]thiazole-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thioamides with halogenated compounds, followed by oxidation to form the desired thiazole ring . The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieving the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2H,3H-1Lambda6-thieno[3,2-d][1,2]thiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or thioethers.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiazoles, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2H,3H-1Lambda6-thieno[3,2-d][1,2]thiazole-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2H,3H-1Lambda6-thieno[3,2-d][1,2]thiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can disrupt cellular processes by interacting with nucleic acids or proteins, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2H,3H,4H-1lambda6-thieno[3,2-b][1,4]thiazine-1,1-dione
- 5-methyl-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-1,1,3-trione
Uniqueness
2H,3H-1Lambda6-thieno[3,2-d][1,2]thiazole-1,1-dione is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C5H5NO2S2 |
|---|---|
Peso molecular |
175.2 g/mol |
Nombre IUPAC |
2,3-dihydrothieno[3,2-d][1,2]thiazole 1,1-dioxide |
InChI |
InChI=1S/C5H5NO2S2/c7-10(8)5-4(3-6-10)1-2-9-5/h1-2,6H,3H2 |
Clave InChI |
ZWMYFLZDNDCAFE-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(SC=C2)S(=O)(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


